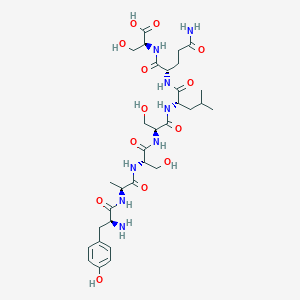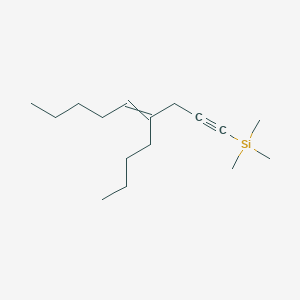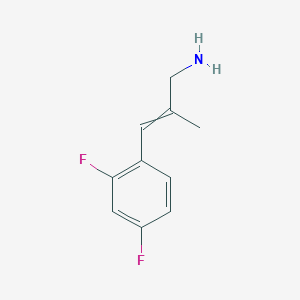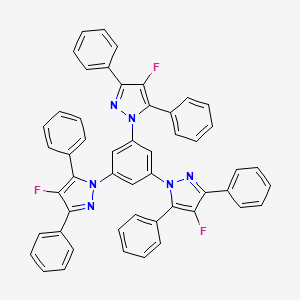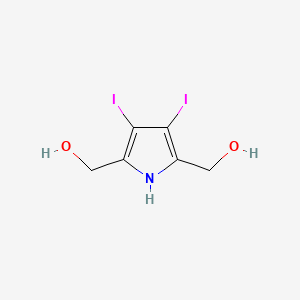
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is a chemical compound characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring, and two hydroxymethyl groups at the 2 and 5 positions
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- typically involves the iodination of 1H-Pyrrole-2,5-dimethanol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a viable approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyrrole-2,5-dicarboxylic acid, while reduction of the iodine atoms can produce 1H-Pyrrole-2,5-dimethanol.
Scientific Research Applications
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The presence of iodine atoms may enhance the compound’s biological activity and targeting capabilities.
Industry: Although not widely used in industrial applications, the compound’s unique properties may find niche uses in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is not well-defined, but it is likely to involve interactions with molecular targets through its iodine atoms and hydroxymethyl groups. The iodine atoms can participate in halogen bonding, while the hydroxymethyl groups can form hydrogen bonds with target molecules. These interactions may influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethanol: Lacks the iodine atoms, resulting in different reactivity and properties.
1H-Pyrrole-2,5-dimethanol, 3,4-dibromo-: Contains bromine atoms instead of iodine, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-2,5-dimethanol, 3,4-dichloro-: Contains chlorine atoms instead of iodine, leading to different chemical and physical properties.
Properties
CAS No. |
828935-06-4 |
|---|---|
Molecular Formula |
C6H7I2NO2 |
Molecular Weight |
378.93 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2 |
InChI Key |
IVDCEAXTVVXXIT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(N1)CO)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



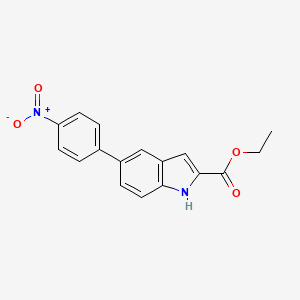



![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
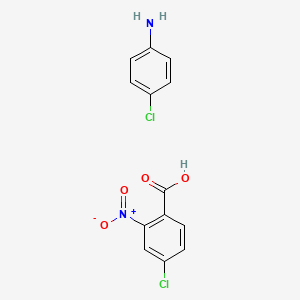
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
